N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
CAS No.: 899968-38-8
Cat. No.: VC7086959
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899968-38-8 |
|---|---|
| Molecular Formula | C17H24N2O5S |
| Molecular Weight | 368.45 |
| IUPAC Name | N-[2-[(2-methylcyclohexyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C17H24N2O5S/c1-12-4-2-3-5-14(12)19-25(21,22)9-8-18-17(20)13-6-7-15-16(10-13)24-11-23-15/h6-7,10,12,14,19H,2-5,8-9,11H2,1H3,(H,18,20) |
| Standard InChI Key | ZMEWPTLWZZXQOI-UHFFFAOYSA-N |
| SMILES | CC1CCCCC1NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Introduction
N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a chemical compound with a molecular formula of C17H24N2O5S and a molecular weight of 368.4479 g/mol . This compound belongs to a class of sulfamoyl derivatives, which are known for their diverse biological activities, including potential applications in pharmaceuticals.
Synthesis and Preparation
While specific synthesis protocols for N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide are not detailed in the available literature, compounds of similar structures often involve multi-step reactions. These may include the formation of the benzodioxole ring, introduction of the sulfamoyl group, and attachment of the carboxamide moiety.
Research Findings and Future Directions
Given the lack of detailed research findings on this specific compound, future studies should focus on its synthesis optimization, biological activity screening, and structure-activity relationship analysis. This could involve evaluating its effects on cell lines, assessing its metabolic stability, and exploring its potential as a lead compound for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume